2-Amino-6-methyl-3-nitropyridine
Overview
Description
“2-Amino-6-methyl-3-nitropyridine” is a heterocyclic compound with the empirical formula C6H7N3O2 . It is also known by the synonyms “6-Amino-5-nitro-2-picoline” and "6-Methyl-3-nitro-2-pyridinamine" . This compound is used as an intermediate in organic synthesis and has applications in medicine .
Molecular Structure Analysis
The molecular weight of “2-Amino-6-methyl-3-nitropyridine” is 153.14 . The SMILES string representation of its structure is CC1=NC(N)=C(N+=O)C=C1
. The InChI key for this compound is LCJXSRQGDONHRK-UHFFFAOYSA-N
.
Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-6-methyl-3-nitropyridine” are not available, nitropyridines in general can undergo a variety of reactions. For example, 3-nitropyridine can be used to synthesize a series of 2-substituted-5-nitro-pyridines . Additionally, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Physical And Chemical Properties Analysis
“2-Amino-6-methyl-3-nitropyridine” is a solid at 20°C . It has a melting point range of 153-155°C . It is slightly soluble in water .
Scientific Research Applications
Crystal Structure and Vibrational Studies : The crystal structures of derivatives of 2-Amino-6-methyl-3-nitropyridine have been determined, showcasing their layered arrangement stabilized by hydrogen bonds. These studies are crucial for understanding molecular interactions and properties (Bryndal et al., 2012).
Chemical Reaction and Formation of Aminals : The reaction of 2-Amino-3-nitropyridine with acid chlorides has been studied, leading to the formation of aminals through a Pummerer type rearrangement. This research is significant for synthetic chemistry and the development of new compounds (Rakhit et al., 1979).
Microbial Transformation : Biotransformation of 2-Amino-6-methyl-3-nitropyridine by various microbial strains has been investigated, resulting in the production of several new compounds. This study highlights the potential of microbial processes in modifying and creating novel chemical entities (Tully et al., 2012).
Quantum Chemical Studies and Spectroscopy : Quantum chemical calculations and spectroscopic investigations have been conducted on 2-Amino-3-methyl-5-nitropyridine, a derivative of 2-Amino-6-methyl-3-nitropyridine. These studies provide insights into the molecular structure, electronic properties, and vibrational frequencies, which are essential for material science and molecular engineering (Sivaprakash et al., 2019).
Drug Solubility Improvement : Techniques like ultrasound-assisted salt formation have been applied to improve the solubility of drug-like compounds derived from 2-Amino-6-methyl-3-nitropyridine. This research is crucial for pharmaceutical development and improving drug efficacy (Machado et al., 2013).
Safety And Hazards
Future Directions
While specific future directions for “2-Amino-6-methyl-3-nitropyridine” are not available, nitropyridines in general have extensive pharmaceutical, biological, commercial, and industrial applications . The presence of intramolecular interactions and the associated charge transfers between the pyridine ring and the lone pair of oxygen is a common molecular feature of a pharmaceutical compound . This suggests potential biomedical applications for “2-Amino-6-methyl-3-nitropyridine”.
properties
IUPAC Name |
6-methyl-3-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJXSRQGDONHRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280230 | |
Record name | 2-amino-3-nitro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyl-3-nitropyridine | |
CAS RN |
21901-29-1 | |
Record name | 21901-29-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-3-nitro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10280230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-6-methyl-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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